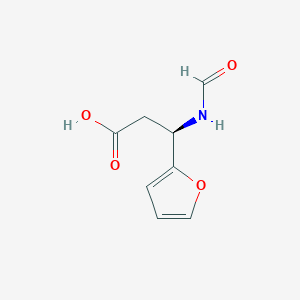

(r)-3-Formamido-3-(furan-2-yl)propanoic acid

CAS No.:

Cat. No.: VC18261488

Molecular Formula: C8H9NO4

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9NO4 |

|---|---|

| Molecular Weight | 183.16 g/mol |

| IUPAC Name | (3R)-3-formamido-3-(furan-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C8H9NO4/c10-5-9-6(4-8(11)12)7-2-1-3-13-7/h1-3,5-6H,4H2,(H,9,10)(H,11,12)/t6-/m1/s1 |

| Standard InChI Key | OZWZDGZQNCXUEX-ZCFIWIBFSA-N |

| Isomeric SMILES | C1=COC(=C1)[C@@H](CC(=O)O)NC=O |

| Canonical SMILES | C1=COC(=C1)C(CC(=O)O)NC=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration and Stereochemistry

The compound’s structure features a furan ring attached to the β-carbon of a propanoic acid chain, with a formamido group (-NHCHO) at the α-position (Figure 1). The (R)-configuration arises from the C3 stereocenter, which influences its biochemical interactions. DFT studies on related furan derivatives suggest that protonation at the furan oxygen enhances electrophilicity, facilitating reactions such as hydroarylation .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 183.16 g/mol | |

| Purity | ≥97% | |

| Storage Conditions | Cool, dry environment |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying structure. Key signals include:

-

¹H NMR: Aromatic protons from the furan ring (δ 6.2–7.4 ppm), formamido NH (δ 8.1–8.3 ppm), and propanoic acid COOH (δ 12–13 ppm).

-

¹³C NMR: Carbonyl carbons (COOH: ~175 ppm; formamido: ~165 ppm), furan carbons (C2: ~152 ppm; C3/C4: ~110–120 ppm).

Synthesis and Manufacturing

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes rate |

| Reaction Time | 4–6 hours | Prevents degradation |

| Solvent | Dichloromethane or DMF | Enhances solubility |

Optimization and Yield Improvement

Yield improvements (up to 70–85%) are achievable via thin-layer chromatography (TLC) monitoring and iterative adjustments to reagent stoichiometry. Recrystallization from ethanol/water mixtures enhances purity .

Chemical Reactivity and Reaction Mechanisms

The furan ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the C5 position, while the formamido group participates in hydrolysis and transamidation. Superelectrophilic activation in TfOH enables Friedel–Crafts reactions with arenes, forming 3-aryl derivatives .

Mechanistic Insight:

-

Protonation: TfOH protonates the furan oxygen and formamido carbonyl, generating a dicationic intermediate .

-

Electrophilic Attack: Arenes attack the activated β-carbon, yielding hydroarylation products .

Biological and Pharmacological Profile

Antimicrobial Activity

Although direct data on (R)-3-formamido-3-(furan-2-yl)propanoic acid are lacking, structurally similar compounds exhibit:

-

Antifungal Activity: 64 µg/mL inhibition of Candida albicans .

-

Antibacterial Effects: Suppression of Escherichia coli and Staphylococcus aureus .

Pharmacokinetic Properties

High gastrointestinal absorption is predicted due to the compound’s moderate logP (~1.8) and hydrogen-bonding capacity.

Applications in Scientific Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume